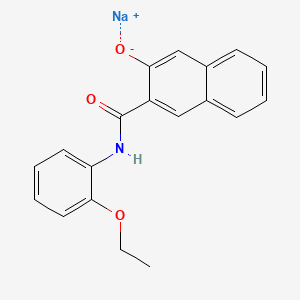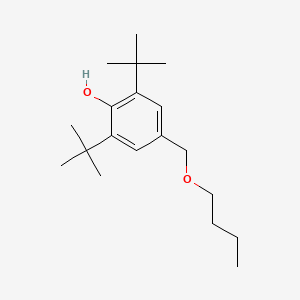
4-(Butoxymethyl)-2,6-DI-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butoxymethyl)-2,6-DI-tert-butylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a butoxymethyl group and two tert-butyl groups attached to a phenolic ring. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2,6-DI-tert-butylphenol typically involves the alkylation of 2,6-DI-tert-butylphenol with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butoxymethyl)-2,6-DI-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Butoxymethyl)-2,6-DI-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its antioxidant properties and potential use in protecting biological tissues from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Wirkmechanismus
The mechanism of action of 4-(Butoxymethyl)-2,6-DI-tert-butylphenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its oxidation. The butoxymethyl group further contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-DI-tert-butylphenol: Lacks the butoxymethyl group, making it less lipophilic and potentially less effective as an antioxidant.
4-(Butoxymethyl)phenol: Lacks the tert-butyl groups, making it more prone to oxidation.
2,6-DI-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics, but with different structural features.
Uniqueness
4-(Butoxymethyl)-2,6-DI-tert-butylphenol is unique due to the combination of its butoxymethyl and tert-butyl groups, which provide enhanced stability, lipophilicity, and antioxidant properties compared to similar compounds. This makes it particularly valuable in applications requiring long-term stability and protection against oxidative stress.
Eigenschaften
CAS-Nummer |
66087-03-4 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
4-(butoxymethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C19H32O2/c1-8-9-10-21-13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7/h11-12,20H,8-10,13H2,1-7H3 |
InChI-Schlüssel |
SYAHQCFULGOTNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



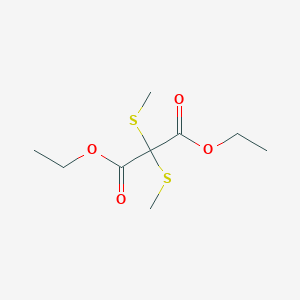
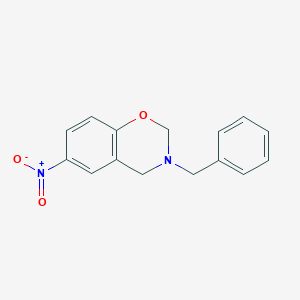
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)

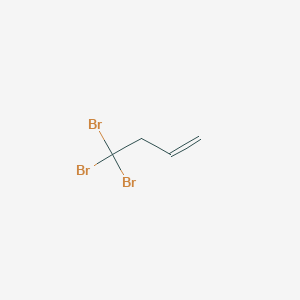
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
